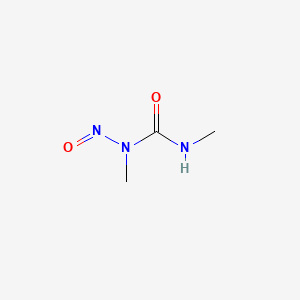

1,3-dimethyl-3-nitrosourea

Description

The exact mass of the compound N,N'-Dimethyl-N-nitrosourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-dimethyl-3-nitrosourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-3-nitrosourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c1-4-3(7)6(2)5-8/h1-2H3,(H,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMHNSQLZKUIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074501 | |

| Record name | N,N'-Dimethyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-32-1 | |

| Record name | N,N′-Dimethyl-N′-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethylnitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosodimethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYNUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJT22X8U2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dimethyl-3-Nitrosourea: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-3-nitrosourea is a member of the nitrosourea class of compounds, which are potent alkylating agents known for their cytotoxic and carcinogenic properties. These compounds are of significant interest in cancer research and toxicology due to their ability to chemically modify DNA, leading to cell death and mutagenesis. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of 1,3-dimethyl-3-nitrosourea, intended for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

1,3-Dimethyl-3-nitrosourea is a small organic molecule with the chemical formula C₃H₇N₃O₂ and a molecular weight of 117.11 g/mol .[1] Its structure features a urea backbone with two methyl groups at positions 1 and 3, and a nitroso group attached to the nitrogen at position 3.

Table 1: Physicochemical Properties of 1,3-Dimethyl-3-Nitrosourea and Related Compounds

| Property | 1,3-Dimethyl-3-nitrosourea | 1,3-Dimethylurea (Precursor) |

| CAS Number | 13256-32-1[1] | 96-31-1[2] |

| Molecular Formula | C₃H₇N₃O₂ | C₃H₈N₂O |

| Molecular Weight | 117.11 g/mol [1] | 88.11 g/mol |

| Appearance | Solid | Colorless crystalline powder |

| Melting Point | 74 - 78 °C | 102 - 107 °C[2] |

| Solubility | Data not available | Water: 765 g/L at 21.5 °C[2] |

| Stability | Data not available | Stable, but can form carcinogenic nitrosoureas with nitrite.[2] |

Synthesis

A plausible synthetic route for 1,3-dimethyl-3-nitrosourea involves the nitrosation of its precursor, 1,3-dimethylurea. This reaction is typically carried out using a nitrosating agent, such as sodium nitrite, under acidic conditions. The nitrogen atom of the urea is nucleophilic and attacks the nitrosonium ion (NO⁺) generated in situ from the nitrosating agent.

Mechanism of Action: DNA Alkylation

The biological activity of 1,3-dimethyl-3-nitrosourea stems from its ability to act as a DNA alkylating agent. This process is initiated by the decomposition of the nitrosourea molecule, which generates a highly reactive electrophilic species.

Decomposition Pathway

Based on studies of analogous N-nitroso compounds, the decomposition of 1,3-dimethyl-3-nitrosourea in an aqueous environment is proposed to proceed via the following steps:

-

Deprotonation: The proton on the nitrogen at position 1 is abstracted, a process that is facilitated at neutral to alkaline pH.

-

Rearrangement and Fragmentation: The resulting anion undergoes rearrangement, leading to the formation of a methyldiazohydroxide intermediate. This intermediate is unstable and fragments to yield a methanediazonium ion (CH₃N₂⁺) and an isocyanate.

-

Alkylation: The methanediazonium ion is a potent methylating agent that readily reacts with nucleophilic sites on DNA bases.

Caption: Proposed decomposition pathway of 1,3-dimethyl-3-nitrosourea leading to DNA alkylation and protein carbamoylation.

Formation of DNA Adducts

The primary mechanism of cytotoxicity for nitrosoureas is the alkylation of DNA bases. The methanediazonium ion generated from 1,3-dimethyl-3-nitrosourea can methylate various nucleophilic centers in DNA. Based on studies of similar methylating agents, the major DNA adducts formed are:

-

7-methylguanine (7-meG)

-

O⁶-methylguanine (O⁶-meG)

-

3-methyladenine (3-meA)

While 7-meG is the most abundant adduct, the formation of O⁶-meG is considered to be the most critical lesion for the mutagenic and carcinogenic effects of these compounds. O⁶-methylguanine can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.

In addition to DNA alkylation, the isocyanate species produced during decomposition can react with lysine residues on proteins, leading to carbamoylation. This can inactivate DNA repair enzymes, further potentiating the cytotoxic effects of the DNA damage.[5]

Biological Effects and Research Applications

Carcinogenicity and Mutagenicity

Nitrosoureas as a class are well-established carcinogens and mutagens.[5] The ability of 1,3-dimethyl-3-nitrosourea to alkylate DNA and induce mutations underlies its potent carcinogenic activity. A structurally similar compound, 1,3-dimethyl-3-phenyl-1-nitrosourea, has been shown to be a potent local carcinogen in rats, inducing a high incidence of forestomach carcinomas upon oral administration.[6] This suggests that 1,3-dimethyl-3-nitrosourea is also likely to be a potent carcinogen. The mutagenicity of nitrosoureas has been demonstrated in various in vivo and in vitro assays.[7][8][9]

Cytotoxicity

The extensive DNA damage caused by 1,3-dimethyl-3-nitrosourea leads to the activation of cell cycle checkpoints and, ultimately, apoptosis (programmed cell death). This cytotoxic activity is the basis for the use of some nitrosourea derivatives as chemotherapeutic agents in the treatment of various cancers, including brain tumors, lymphomas, and multiple myeloma.[10][11][12]

Research Applications

Due to its potent biological activity, 1,3-dimethyl-3-nitrosourea and related compounds are valuable tools in cancer research and toxicology. Specific research applications include:

-

Induction of carcinogenesis in animal models: To study the mechanisms of tumor development and to test the efficacy of potential cancer chemopreventive agents.[13][14]

-

In vitro studies of DNA damage and repair: To investigate the cellular responses to specific types of DNA alkylation damage.

-

Screening for potential anticancer drugs: As a reference compound in cytotoxicity assays to evaluate the potency of new therapeutic agents.

Experimental Protocol: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1,3-dimethyl-3-nitrosourea

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of 1,3-dimethyl-3-nitrosourea in sterile DMSO.

-

Prepare a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 1,3-dimethyl-3-nitrosourea or the vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Caption: Workflow for the MTT cytotoxicity assay.

Safety and Handling

1,3-Dimethyl-3-nitrosourea is a suspected carcinogen and a toxic compound.[5] Therefore, it must be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. All waste materials contaminated with this compound should be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

1,3-Dimethyl-3-nitrosourea is a potent genotoxic agent with significant carcinogenic and cytotoxic properties. Its mechanism of action, involving the generation of a methyldiazonium ion and subsequent DNA alkylation, makes it a valuable tool for studying DNA damage and repair, as well as for inducing carcinogenesis in experimental models. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the safe and effective use of this compound in their scientific endeavors.

References

- SIDS Initial Assessment Report for 1,3-Dimethylurea.

- National Toxicology Program. Nitrosourea Chemotherapeutic Agents. In: 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service; 2021.

- National Center for Biotechnology Information. Nitrosoureas Toxicity. In: StatPearls.

- Denkel E, Pool BL, Schlehofer JR, Eisenbrand G. High local carcinogenic activity of 1,3-dimethyl-3-phenyl-1-nitrosourea and its inactivation by intravenous application in rats: comparison of in vivo findings with the in vitro direct and a combined in vivo/in vitro sister chromatid exchange assay in V79-E cells. Carcinogenesis. 1986;7(4):547-552.

- Szyfter K, Szumny A, Arndt K, et al. Genotoxicity of N-nitrosamines. In: Mutagenicity: from basics to clinical practice. InTech; 2012.

- Lijinsky W, Taylor HW.

- Taylor & Francis Online. Nitrosourea – Knowledge and References. Accessed January 25, 2026.

- Clinical comparison of the nitrosoureas.

- Taylor & Francis Online. Nitrosourea – Knowledge and References. Accessed January 25, 2026.

- Ohgaki H, Kleihues P. Genetic alterations in experimental gliomas. In: Brain Tumour Pathology.

- ResearchGate. Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions. Accessed January 25, 2026.

- Suter W, Arni P, Buergin H, et al. Mutagenicity evaluation of the nitrosourea derivative B-38393 in vitro and in vivo.

- Taylor & Francis Online. (A) Decomposition of nitrosoureas under anhydrous conditions. (B) In aqueous solution with the products of the alkylation of DNA and proteins. Accessed January 25, 2026.

- National Center for Biotechnology Information. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice. PubMed. 2024.

- ChemRxiv.

- National Center for Biotechnology Information. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. PubMed. 2024.

- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)

- Wikipedia. Dimethyl sulfoxide. Accessed January 25, 2026.

- ResearchGate. Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Accessed January 25, 2026.

- Semantic Scholar. Effects of S olvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. 2024.

- LGC Standards.

- Pharmaffiliates. 1,3-Dimethyl-3-nitrosourea. Accessed January 25, 2026.

- Pharmaffiliates. 1,3-Dimethyl-3-nitrosourea. Accessed January 25, 2026.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Determination of mutagenicity in tissues of transgenic mice following exposure to 1,3-butadiene and N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of 1,3-Dimethyl-3-nitrosourea

Foreword: The Scientific Context and Imperative of Safety

1,3-Dimethyl-3-nitrosourea is a member of the nitrosourea class of compounds. These compounds are characterized by a nitroso group attached to a urea moiety and are of significant interest in medicinal chemistry and cancer research. Nitrosoureas are known for their cytotoxic properties, which stem from their ability to act as alkylating and carbamoylating agents, ultimately leading to DNA damage and cell death[1][2]. While some nitrosoureas, like carmustine (BCNU) and lomustine (CCNU), have been developed into chemotherapeutic drugs, 1,3-dimethyl-3-nitrosourea primarily serves as a valuable research chemical[1][3]. Its study helps to elucidate the mechanisms of action, structure-activity relationships, and metabolic pathways of this important class of compounds[2][4].

The synthesis and handling of 1,3-dimethyl-3-nitrosourea, as with all N-nitroso compounds, demand the utmost attention to safety. These substances are suspected carcinogens and have demonstrated mutagenic and teratogenic effects in experimental studies[5]. This guide is intended for researchers and professionals with a strong background in synthetic organic chemistry and who are equipped to work in a controlled laboratory environment. Adherence to rigorous safety protocols is not merely a recommendation but an absolute requirement.

Part 1: Chemical Synthesis

The synthesis of 1,3-dimethyl-3-nitrosourea is most effectively achieved through the nitrosation of its corresponding urea precursor, 1,3-dimethylurea. This reaction involves the introduction of a nitroso group (-N=O) onto one of the nitrogen atoms of the urea.

Underlying Principle: Electrophilic Nitrosation

The core of the synthesis is an electrophilic nitrosation reaction. In an acidic medium, a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂), forms a highly reactive electrophile (such as the nitrosonium ion, NO⁺). The lone pair of electrons on a nitrogen atom of 1,3-dimethylurea then acts as a nucleophile, attacking the electrophilic nitrosonium ion to form the N-nitroso bond.

The choice of acidic conditions is critical; it facilitates the formation of the active nitrosating species. However, the temperature must be kept low (typically 0-5 °C) for several reasons:

-

To prevent the decomposition of the unstable nitrous acid into other nitrogen oxides.

-

To control the exothermic nature of the nitrosation reaction.

-

To minimize the degradation of the final product, as nitrosoureas can be temperature-sensitive[5].

Experimental Protocol: Synthesis of 1,3-Dimethyl-3-nitrosourea

This protocol outlines a representative laboratory-scale synthesis. All operations must be conducted within a certified chemical fume hood.

Materials:

-

1,3-Dimethylurea (CAS: 96-31-1)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Crushed Ice

-

Diethyl Ether (or other suitable organic solvent like Dichloromethane)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Precursor Solution Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1,3-dimethylurea in a minimal amount of dilute hydrochloric acid. The acid serves to create the necessary reaction medium.

-

Cooling: Immerse the flask in an ice-salt bath to bring the internal temperature down to 0–5 °C. Maintaining this low temperature throughout the addition of the nitrosating agent is crucial.

-

Nitrosating Agent Preparation: In a separate beaker, prepare a solution of sodium nitrite in deionized water. Cool this solution in an ice bath before use.

-

Nitrosation Reaction: Slowly add the cold sodium nitrite solution to the stirred 1,3-dimethylurea solution via the dropping funnel. Monitor the internal temperature closely, ensuring it does not rise above 5 °C. The reaction mixture may develop a yellowish color, which is characteristic of nitrosourea formation.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product from the aqueous phase using an organic solvent such as diethyl ether or dichloromethane. Perform the extraction three times to maximize the yield.

-

Washing: Combine the organic extracts and wash them sequentially with cold deionized water and then with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting product will be a crude solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,3-dimethyl-3-nitrosourea.

Part 2: Purification

The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. Purification is essential to obtain a compound of sufficient quality for research applications. Recrystallization is a common and effective method for purifying solid organic compounds.

Rationale for Recrystallization

Recrystallization operates on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature. Impurities, on the other hand, should either be insoluble at high temperatures or highly soluble at low temperatures. This difference allows for the separation of the pure compound as it crystallizes out of the solution upon cooling.

Experimental Protocol: Recrystallization

Solvent Selection: A mixture of ethanol and water is often a good starting point for the recrystallization of moderately polar compounds like nitrosoureas[6]. The optimal solvent or solvent system should be determined experimentally on a small scale.

Procedure:

-

Dissolution: Place the crude 1,3-dimethyl-3-nitrosourea in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or solvent pair) until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum. Store the final product in a freezer, as nitrosoureas can be unstable[5].

Physical Properties of Purified 1,3-Dimethyl-3-nitrosourea

| Property | Value | Reference(s) |

| CAS Number | 13256-32-1 | [3][5] |

| Molecular Formula | C₃H₇N₃O₂ | [5][7] |

| Molecular Weight | 117.11 g/mol | [5][7] |

| Appearance | Pale yellow to light yellow solid | [5] |

| Melting Point | 74 - 78 °C | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| Storage | -20°C Freezer, under inert atmosphere | [5] |

Part 3: Analytical Characterization

After synthesis and purification, it is imperative to confirm the identity and assess the purity of the final product. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons. Two distinct signals are expected for the two different methyl groups.

-

¹³C NMR: Will show signals for each unique carbon atom. Three signals are expected: one for the carbonyl carbon and one for each of the two methyl carbons.

-

-

Infrared (IR) Spectroscopy: Will identify the key functional groups present. Characteristic absorption bands would include:

-

A strong C=O (carbonyl) stretch.

-

An N-H stretch (if any tautomers are present or as a broad feature).

-

C-H stretches for the methyl groups.

-

An N=O (nitroso) stretch.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight (117.11).

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A pure sample should ideally show a single, sharp peak under appropriate chromatographic conditions. The technique can also be used to quantify the product[8][9].

Expected Analytical Data Summary

| Technique | Expected Data / Key Features |

| ¹H NMR | Two singlets corresponding to the two methyl groups (N-CH₃). |

| ¹³C NMR | Three distinct signals: one for the carbonyl carbon (C=O) and two for the methyl carbons. |

| IR (cm⁻¹) | ~1700-1740 (C=O stretch), ~1500-1550 (N=O stretch), ~2900-3000 (C-H stretches). |

| MS (m/z) | Molecular ion peak at ~117. Fragmentation patterns may show loss of the nitroso group or other characteristic fragments. |

| HPLC | A single major peak indicating high purity. Retention time will be specific to the column and mobile phase used. |

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Part 4: Critical Safety Protocols

Working with 1,3-dimethyl-3-nitrosourea requires strict adherence to safety protocols due to its classification as a suspected carcinogen and potent toxin. [5]

-

Engineering Controls: All work, including weighing, dissolving, and reacting, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[10][11].

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double nitrile gloves at all times. Change them immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A lab coat must be worn and kept buttoned. Consider using a disposable gown over the lab coat for added protection.

-

-

Handling: Avoid all direct contact. Use spatulas and other appropriate tools for handling the solid material. Do not eat, drink, or smoke in the laboratory[10].

-

Waste Disposal: All contaminated materials (gloves, filter paper, glassware) and chemical waste must be disposed of in a designated hazardous waste container according to institutional and local regulations.

-

Spill and Exposure:

-

Spills: In case of a minor spill, decontaminate the area using appropriate procedures, which may involve a decontamination solution like 0.5% sodium hypochlorite, followed by a thorough cleaning[12].

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes[12].

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

References

-

Diazomethane. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

(A) Decomposition of nitrosoureas under anhydrous conditions. (B) In aqueous solution with the products of the alkylation of DNA and proteins. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Continuous flow synthesis of N,O-dimethyl-N'- nitroisourea monitored by inline FTIR: comparing machine learning. (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]

-

Nitrosoureas Toxicity. (2024). StatPearls - NCBI Bookshelf. Retrieved January 25, 2026, from [Link]

- Preparation method of N,O-dimethyl-N-nitroisourea. (n.d.). Google Patents.

-

Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR: comparing machine learning and kinetic modeling for optimization. (2024). ChemRxiv. Retrieved January 25, 2026, from [Link]

-

1,3-Dimethyl-3-nitrosourea. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

-

1,3-Dimethyl-2-nitroisourea. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved January 25, 2026, from [Link]

-

Nitrosourea Chemotherapeutic Agents. (n.d.). 15th Report on Carcinogens - NCBI Bookshelf. Retrieved January 25, 2026, from [Link]

-

nitrosomethylurea. (n.d.). Organic Syntheses Procedure. Retrieved January 25, 2026, from [Link]

-

N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 25, 2026, from [Link]

-

Nitrosoureas Modes of Action and Perspectives in the Use of Hormone Receptor Affine Carrier Molecules. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Use of N-ethyl-N-nitrosourea (ENU). (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Retrieved January 25, 2026, from [Link]

-

1,3-Dimethylurea CAS N°: 96-31-1. (2003). OECD SIDS. Retrieved January 25, 2026, from [Link]

-

Chromatography solutions for the analysis of nitrosamines. (2024). Korea Science. Retrieved January 25, 2026, from [Link]

- Preparation method of N,O-dimethyl-N'-nitroisourea. (n.d.). Google Patents.

-

The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase. (1990). PubMed. Retrieved January 25, 2026, from [Link]

-

Characterization of nitrosation products in cosmetics raw materials by liquid chromatography/mass spectrometry techniques. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. (n.d.). INEOS OPEN. Retrieved January 25, 2026, from [Link]

-

formation-of-n-nitroso-compounds-chemistry-kinetics-and-in-vivo-occurrence. (1975). Bohrium. Retrieved January 25, 2026, from [Link]

-

SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea. (n.d.). University of Louisville. Retrieved January 25, 2026, from [Link]

-

Analytical techniques in the study of highly-nitrated nitrocellulose. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

-

N-nitrosoamides - a horse of a different color. (2022). Nitrosamines Exchange. Retrieved January 25, 2026, from [Link]

-

Alkylation of isolated chromatin with N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea. (n.d.). Europe PMC. Retrieved January 25, 2026, from [Link]

-

N-hydroxyurea and acyl nitroso compounds as nitroxyl (HNO) and nitric oxide (NO) donors. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

Chemistry and structure-activity studies of the nitrosoureas. (1976). PubMed. Retrieved January 25, 2026, from [Link]

Sources

- 1. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Chemistry and structure-activity studies of the nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N'-dimethylnitrosourea | 13256-32-1 [chemicalbook.com]

- 6. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 7. 1,3-Dimethyl-3-nitrosourea (Contains 25-35% water) [lgcstandards.com]

- 8. CN104478762A - Preparation method of N,O-dimethyl-N-nitroisourea - Google Patents [patents.google.com]

- 9. CN103951590A - Preparation method of N,O-dimethyl-N'-nitroisourea - Google Patents [patents.google.com]

- 10. nj.gov [nj.gov]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]

An In-Depth Technical Guide to the Mechanism of Action of 1,3-Dimethyl-3-Nitrosourea as an Alkylating Agent

Introduction

1,3-Dimethyl-3-nitrosourea (DMNU) is a potent monofunctional alkylating agent belonging to the nitrosourea class of compounds. Historically, nitrosoureas have been significant in both cancer chemotherapy and as tools in experimental carcinogenesis research. Understanding the intricate mechanism of action of DMNU at the molecular level is paramount for researchers and drug development professionals. This guide provides a comprehensive technical overview of the chemical decomposition of DMNU, its interaction with DNA, the resulting cellular consequences, and the experimental methodologies employed to study these processes.

I. Chemical Activation and Decomposition Pathway

Unlike many carcinogens, N-nitroso compounds such as DMNU do not require metabolic activation to exert their genotoxic effects. Their reactivity stems from spontaneous decomposition under physiological conditions (aqueous solution at neutral pH).

The decomposition of DMNU is initiated by a base-catalyzed deprotonation at the N-1 nitrogen. This leads to a cascade of electronic rearrangements, culminating in the formation of two highly reactive electrophilic species: a methyldiazonium ion (CH₃N₂⁺) and methyl isocyanate (CH₃NCO) .

A proposed mechanism for the decomposition of N-methyl-N-nitrosourea (a close analog of DMNU) suggests that in an aqueous phosphate buffer at pH 7, the initial product is cyanate, which can then react further.[1] This supports the formation of an isocyanate species from DMNU.

Figure 1: Decomposition pathway of 1,3-Dimethyl-3-Nitrosourea (DMNU).

The methyldiazonium ion is the primary alkylating species. It is highly unstable and rapidly decomposes, releasing nitrogen gas and a highly reactive methyl carbocation (CH₃⁺), which readily attacks nucleophilic centers in biological macromolecules.

The methyl isocyanate is a carbamoylating agent. It can react with the amino groups of proteins, particularly lysine residues. While the alkylating activity of nitrosoureas is considered the major contributor to their cytotoxicity, carbamoylation may play a role in inhibiting DNA repair enzymes.[2]

II. Interaction with DNA: The Formation of Adducts

The principal target for the cytotoxic and mutagenic effects of DMNU is cellular DNA. The electrophilic methyl carbocation generated from the methyldiazonium ion reacts with various nucleophilic sites on the DNA bases. This covalent modification of DNA is termed adduct formation .

The major DNA adducts formed by methylating agents like DMNU are:

-

N7-methylguanine (N7-MeG): This is typically the most abundant adduct, accounting for a significant portion of the total methylation.

-

N3-methyladenine (N3-MeA): Another prevalent adduct formed at a nitrogen atom in the purine ring.

-

O⁶-methylguanine (O⁶-MeG): Although formed in smaller quantities compared to N7-MeG, this adduct is considered to be the most critical lesion for the mutagenic and carcinogenic effects of methylating agents.[3][4]

Other minor adducts may also be formed at other oxygen and nitrogen atoms in all four DNA bases.

| Adduct | Relative Abundance | Biological Significance |

| N7-methylguanine (N7-MeG) | High | Can lead to depurination and abasic sites. |

| N3-methyladenine (N3-MeA) | Moderate | Blocks DNA replication and is cytotoxic. |

| O⁶-methylguanine (O⁶-MeG) | Low | Highly mutagenic, causes G:C to A:T transition mutations. |

Table 1: Major DNA adducts formed by DMNU and their significance.

The formation of O⁶-methylguanine is particularly deleterious because it can mispair with thymine instead of cytosine during DNA replication. If not repaired, this leads to a permanent G:C to A:T transition mutation in the next round of DNA synthesis.

III. Cellular Consequences and DNA Repair

The formation of DNA adducts by DMNU triggers a cellular response aimed at repairing the damage. However, if the damage is extensive or if the repair mechanisms are overwhelmed or deficient, it can lead to cytotoxicity, mutagenicity, and carcinogenicity.

A. DNA Repair Mechanisms

Cells have evolved several pathways to repair DNA alkylation damage:[5]

-

Base Excision Repair (BER): This is the primary pathway for the removal of N7-MeG and N3-MeA adducts. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. The DNA backbone at the AP site is then cleaved by an AP endonuclease, and the correct nucleotide is inserted by a DNA polymerase and sealed by a DNA ligase.[6]

-

Direct Reversal of Damage: The highly mutagenic O⁶-methylguanine adduct is repaired by a specific protein called O⁶-methylguanine-DNA methyltransferase (MGMT) .[3] MGMT directly transfers the methyl group from the O⁶ position of guanine to one of its own cysteine residues. This is a stoichiometric, "suicide" reaction, as the MGMT protein is inactivated after a single repair event. The expression level of MGMT in cells is therefore a critical determinant of their susceptibility to the mutagenic effects of DMNU.

Figure 2: Major DNA repair pathways for DMNU-induced adducts.

B. Cytotoxicity and Mutagenicity

If DNA adducts are not repaired, they can block the progression of DNA replication forks, leading to cell cycle arrest and apoptosis (programmed cell death). This is the basis of the cytotoxic effect of DMNU.

The mutagenicity of DMNU is primarily attributed to the formation of O⁶-methylguanine, which leads to the characteristic G:C to A:T transition mutations. These mutations can occur in critical genes, such as oncogenes and tumor suppressor genes, contributing to the initiation of cancer.

IV. Experimental Methodologies for Studying DMNU's Mechanism of Action

A variety of experimental techniques are employed to investigate the mechanism of action of DMNU. These methods are crucial for identifying and quantifying DNA adducts, assessing DNA repair capacity, and evaluating the biological consequences of DMNU exposure.

A. Analysis of DNA Adducts

Sensitive and specific analytical methods are required to detect the low levels of DNA adducts typically formed in biological systems.

The ³²P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts.[7][8][9]

Protocol: ³²P-Postlabeling for DMNU Adducts

-

DNA Isolation: Isolate high-purity DNA from DMNU-treated cells or tissues.

-

DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or by butanol extraction for hydrophobic adducts.[10][11]

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10¹⁰ normal nucleotides.

Figure 3: Workflow for the ³²P-postlabeling assay.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the structural characterization and quantification of DNA adducts.[12][13][14]

Protocol: LC-MS/MS Analysis of DMNU Adducts

-

DNA Isolation and Hydrolysis: Isolate DNA and hydrolyze it to nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

-

Sample Cleanup: Purify the nucleoside digest using solid-phase extraction (SPE) to remove interfering substances.

-

LC Separation: Separate the nucleosides using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

MS/MS Detection: Introduce the separated nucleosides into a tandem mass spectrometer. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of known adducts (e.g., N7-MeG, N3-MeA, O⁶-MeG). The transitions monitored are typically the fragmentation of the protonated molecular ion of the adducted nucleoside to the protonated purine or pyrimidine base.

-

Quantification: Quantify the adducts by comparing their peak areas to those of stable isotope-labeled internal standards.

B. Assessment of Cytotoxicity and Mutagenicity

Standard cell biology and genetic toxicology assays are used to evaluate the biological effects of DMNU.

-

Cytotoxicity Assays: Cell viability can be assessed using methods such as the MTT assay, trypan blue exclusion, or colony formation assays. These assays determine the concentration of DMNU that inhibits cell growth or is lethal to a certain percentage of the cell population (e.g., IC₅₀ value).

-

Mutagenicity Assays: The mutagenic potential of DMNU can be evaluated using a variety of systems, including the Ames test (in bacteria), the HPRT gene mutation assay in mammalian cells, or reporter gene assays in transgenic animals. These assays measure the frequency of mutations induced by the agent.

V. Conclusion

The mechanism of action of 1,3-dimethyl-3-nitrosourea is a well-defined process of chemical decomposition leading to the formation of a potent methylating agent, the methyldiazonium ion. This reactive species forms a spectrum of DNA adducts, with O⁶-methylguanine being the most critical lesion responsible for the mutagenic and carcinogenic properties of DMNU. The cellular response to this damage, particularly the efficiency of DNA repair pathways like base excision repair and direct reversal by MGMT, is a key determinant of the ultimate biological outcome. The sophisticated analytical techniques of ³²P-postlabeling and LC-MS/MS are indispensable tools for elucidating the molecular details of DMNU's interaction with DNA. A thorough understanding of this mechanism is essential for assessing the risks associated with exposure to such alkylating agents and for the development of strategies to modulate their effects in therapeutic or experimental settings.

VI. References

-

Abdul-Momen, M., et al. (2003). DNA adducts detected in human gastric mucosa. Cancer Detection and Prevention, 27(3), 209–215.

-

Phillips, D. H. (2020). ³²P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2115, 225-240.

-

Kaina, B., et al. (2007). MGMT: key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents. DNA Repair, 6(8), 1079-1099.

-

Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127-142.

-

Fu, D., et al. (2012). Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. Annual Review of Pharmacology and Toxicology, 52, 13-33.

-

Pegg, A. E. (1984). Methylation of the O6 position of guanine in DNA is the most likely initiating event in carcinogenesis by methylating agents. Cancer Investigation, 2(3), 223-231.

-

Wang, Y., et al. (2015). Analysis of a Malondialdehyde–Deoxyguanosine Adduct in Human Leukocyte DNA by Liquid Chromatography Nanoelectrospray–High-Resolution Tandem Mass Spectrometry. Chemical Research in Toxicology, 28(3), 497-506.

-

Fahrer, J., & Kaina, B. (2013). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 14(7), 14338-14367.

-

Weinkam, R. J., & Deen, D. F. (1982). Measurement of carbamoylating activity of nitrosoureas and isocyanates by a novel high-pressure liquid chromatography assay. Cancer Research, 42(4), 1344-1349.

-

Arlt, V. M., et al. (2008). DNA adduct formation by the environmental contaminant 3-nitrobenzanthrone after intratracheal instillation in rats. Mutagenesis, 23(4), 287-293.

-

Georg, G. I. (2008). Product Class 7: Diazonium Compounds. Science of Synthesis, 41, 325-364.

-

Nath, P., & Maiti, D. (2022). A review of the mutagenic potential of N-ethyl-N-nitrosourea (ENU) to induce hematological malignancies. Journal of Biochemical and Molecular Toxicology, 36(6), e23067.

-

Jarzab, B., et al. (2021). DNA Damage and Repair in Thyroid Physiology and Disease. Endocrine Reviews, 42(5), 578-613.

-

Phillips, D. H., & Arlt, V. M. (2014). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 9(12), 2772-2781.

-

Umemoto, A., et al. (2018). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Genes and Environment, 40(1), 3.

-

Johnson, G. E., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 37(2), 183-205.

-

Balbo, S., et al. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 24.

-

Shul, G., et al. (2013). Localized Diazonium Ions Generation Based on the Electrocatalytic Formation of Nitrite. Journal of The Electrochemical Society, 160(6), G3122-G3127.

-

Matsuda, T., et al. (2022). Analysis of Novel DNA Adducts Derived from Acetaldehyde. International Journal of Molecular Sciences, 23(19), 11831.

-

Balbo, S., et al. (2021). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International, 34(11), 482-487.

-

Lea, M. A., et al. (1987). Effects of carbamoylating agents on tumor metabolism. Critical Reviews in Oncology/Hematology, 7(1), 1-23.

-

Stanciauskas, R., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6524.

-

Bleasdale, C., et al. (1991). The mechanism of decomposition of N-methyl-N-nitrosourea in aqueous solution according to 13C and 15N NMR studies: Quantitative fragmentation to cyanate. Journal of the Chemical Society, Chemical Communications, (24), 1726-1728.

-

Christmann, M., et al. (2010). DNA Damage Induced by Alkylating Agents and Repair Pathways. Methods in Molecular Biology, 648, 151-165.

-

Singh, R., & Farmer, P. B. (2006). A Mass Spectral Library for DNA Adductomics. Chemical Research in Toxicology, 19(6), 842-851.

-

Stiborova, M. (2020). DNA Adducts Formation by Carcinogens and P-postlabeling Determination. JoVE (Journal of Visualized Experiments), (165), e61777.

-

Kohno, K., et al. (1991). aryl-N-nitrosoureas and corresponding phenyl isocyanates to 5'-amino-5'-deoxythymidine: importance of carbamoylation in mouse skin carcinogenic processes. Carcinogenesis, 12(10), 1845-1849.

-

Montgomery, J. A. (2015). The development of bendamustine. Oncology, 29(10), 734-740.

-

Eder, E., et al. (2013). Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene. Toxicological Sciences, 134(1), 108-118.

-

Stevnsner, T., et al. (1993). Inhibition of gene-specific repair of alkylation damage in cells deplated of poly(ADP-ribose) polymerase. Nucleic Acids Research, 21(18), 4183-4187.

-

Wang, Y. (2012). HHS Public Access. Chemical Research in Toxicology, 25(12), 2533-2550.

-

Korytova, L. I., et al. (1986). Role of the carbamoylation reaction in the biological activity of methyl nitrosourea. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 161(1), 65-74.

-

Gu, D., et al. (2017). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Journal of the American Society for Mass Spectrometry, 28(8), 1491-1505.

-

Kowalczyk, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10795.

-

Phillips, D. H., & Arlt, V. M. (2007). 32P-postlabeling analysis of DNA adducts. Nature Protocols, 2(11), 2772-2781.

-

Farmer, P. B. (2000). Methods for the detection of DNA adducts. Methods in Molecular Biology, 136, 439-452.

-

Golding, B. T., et al. (1991). The Mechanism of Decomposition of N-Methyl-N-nitrosourea in Aqueous Solution According to 13C and 15N NMR Studies. Journal of the Chemical Society, Chemical Communications, (24), 1726-1728.

-

Randerath, K., et al. (1981). 32P-postlabeling test for DNA damage. Proceedings of the National Academy of Sciences, 78(10), 6126-6129.

-

Baril, B. B., et al. (1979). Comparison of biochemical and biological effects of four nitrosoureas with differing carbamoylating activities. Cancer Research, 39(8), 3098-3104.

-

Gupta, R. C. (2000). Methods for testing compounds for DNA adduct formation. Regulatory Toxicology and Pharmacology, 32(3), 227-235.

-

Jortzik, E., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry-A European Journal, 23(9), 2089-2095.

Sources

- 1. research.tees.ac.uk [research.tees.ac.uk]

- 2. Effects of carbamoylating agents on tumor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA adduct formation by the environmental contaminant 3-nitrobenzanthrone after intratracheal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 32P-Postlabeling – Wikipedia [de.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

The Carcinogenic Profile of 1,3-Dimethyl-3-Nitrosourea in Animal Models: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the carcinogenic properties of 1,3-dimethyl-3-nitrosourea, more formally known as N,N'-dimethylnitrosourea (DMNU), in various animal models. It is intended for researchers, scientists, and drug development professionals engaged in oncology research. This document delves into the mechanistic underpinnings of DMNU-induced carcinogenesis, details its effects across different species, and provides actionable experimental protocols.

Introduction: Understanding N,N'-Dimethylnitrosourea (DMNU)

N,N'-dimethylnitrosourea (CAS No. 13256-32-1) is a potent carcinogenic N-nitroso compound.[1][2][3] Like other nitrosoureas, its biological activity is primarily attributed to its ability to act as an alkylating agent, directly interacting with cellular macromolecules, most notably DNA.[4][5] This interaction is the initiating event in a cascade that can lead to mutagenesis and oncogenesis. The study of DMNU and its analogs, such as N-methyl-N-nitrosourea (MNU), in animal models has been instrumental in elucidating the mechanisms of chemical carcinogenesis and provides a robust platform for the evaluation of novel cancer therapeutics and chemopreventive agents.[4][6][7] These models are valued for their ability to reliably induce tumors with specific organotropism, often mirroring the histopathological characteristics of human cancers.[8][9]

Mechanism of Action: DNA Alkylation and its Oncogenic Consequences

The carcinogenicity of DMNU is a direct consequence of its chemical instability and its subsequent generation of reactive intermediates that alkylate nucleic acids. This process does not require metabolic activation, distinguishing it from some other chemical carcinogens.[4][6]

Generation of Reactive Intermediates

Upon introduction into a biological system, DMNU undergoes spontaneous decomposition, yielding highly reactive electrophilic species. The critical reactive intermediate is believed to be a methyldiazonium ion. This cation is a powerful methylating agent, readily transferring a methyl group to nucleophilic sites on cellular macromolecules.[10][11]

DNA Adduct Formation and Mutagenesis

The primary target for the methylating activity of DMNU is DNA. Alkylation can occur at several positions on the purine and pyrimidine bases.[12] While methylation at the N7 position of guanine is the most frequent event, it is the alkylation at the O6 position of guanine (forming O6-methylguanine) that is considered the most critical mutagenic lesion.[10] This adduct is prone to mispairing with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[8] If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can drive the initiation of carcinogenesis. For instance, the p53 tumor suppressor gene is a known target in nitrosourea-induced carcinogenesis.[6]

The accumulation of DNA damage triggers cellular responses, including the activation of DNA repair pathways and, in cases of extensive damage, apoptosis.[4] However, if the DNA repair mechanisms are overwhelmed or deficient, the persistence of mutagenic adducts can lead to the fixation of mutations and the initiation of a neoplastic clone.

Carcinogenic Properties of DMNU in Animal Models

The carcinogenic effects of DMNU and its close analog, MNU, have been documented in a variety of animal models. The tumor spectrum is dependent on the animal species and strain, as well as the dose, route of administration, and age of the animal at the time of exposure.[4][6]

| Animal Model | Route of Administration | Target Organs and Tumor Types | Latency Period | Reference |

| Sprague-Dawley Rat | Subcutaneous (weekly) | Brain: Oligodendrogliomas, Astrocytomas, Mixed Gliomas | 157-246 days | [13] |

| Sprague-Dawley Rat | Intravenous (single dose) | Mammary Gland: Malignant and benign tumors | Dose-dependent; decreases with increasing dose | [14] |

| Sprague-Dawley Rat | Intraperitoneal (single dose) | Mammary Gland: Adenocarcinomas, benign tumors | Dose-dependent; decreases with increasing dose | [7][15] |

| F344 Rat | Intravenous | Mammary Gland: Carcinomas | ~94 days | [16] |

| Wistar Rat | Intragastric | Stomach: Carcinomas | 8-16 weeks | [8] |

| p53+/- Mouse | Intraperitoneal | Thymus: Malignant Lymphoma; Small Intestine: Adenomas, Adenocarcinomas | Not specified | [17] |

| FVB-Trp53+/- Mouse | Intraperitoneal | Thymus: Malignant Lymphoma; Lungs: Adenomas, Adenocarcinomas | < 26 weeks | [6] |

Note: Much of the detailed dose-response and latency data for various tumor types comes from studies using N-methyl-N-nitrosourea (MNU), a very close structural and functional analog of DMNU. This information is included to provide a broader understanding of the carcinogenic potential of this class of compounds.

Experimental Protocol: Induction of Gliomas in Sprague-Dawley Rats with DMNU

This section provides a detailed, step-by-step methodology for the induction of brain tumors in Sprague-Dawley rats using DMNU, based on established protocols.[13]

Materials and Reagents

-

N,N'-dimethylnitrosourea (DMNU) (CAS 13256-32-1)

-

Sterile 0.9% saline solution

-

Young adult male Sprague-Dawley rats (e.g., 6-8 weeks old)

-

Sterile syringes and needles (e.g., 25-gauge)

-

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. DMNU is a suspected carcinogen and should be handled with extreme care in a chemical fume hood.[1]

Procedure

-

Animal Acclimation: Upon arrival, house the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week to allow for acclimation.

-

Carcinogen Preparation: Immediately before use, dissolve DMNU in sterile 0.9% saline to the desired concentration. The concentration should be calculated based on the target dose and the average body weight of the animals. Rationale: DMNU is unstable in aqueous solutions; fresh preparation is critical for consistent dosing.

-

Dosing Regimen: Administer the DMNU solution via subcutaneous injection once a week. The dosage and duration will depend on the specific experimental goals, but a regimen that results in a high incidence of tumors within a reasonable timeframe is often desired. For example, a weekly injection protocol has been shown to be effective.[13]

-

Animal Monitoring: Throughout the study, monitor the animals daily for clinical signs of tumor development, such as neurological deficits (e.g., ataxia, head tilt), weight loss, and general ill health. Palpate the injection site for any local reactions.

-

Endpoint and Tissue Collection: The experimental endpoint is typically reached when animals show significant neurological symptoms or a predetermined time point is reached (e.g., 30-40 weeks). Euthanize the animals according to approved institutional guidelines.

-

Necropsy and Histopathology: Perform a complete necropsy, with a particular focus on the brain. Fix the brain in 10% neutral buffered formalin, process for paraffin embedding, and section for histopathological analysis (e.g., Hematoxylin and Eosin staining). This will allow for the confirmation and classification of tumors.[6]

Self-Validating System and Controls

-

Vehicle Control Group: A cohort of animals should receive weekly subcutaneous injections of the vehicle (sterile 0.9% saline) alone to control for any effects of the injection procedure and to establish the background incidence of spontaneous tumors.

-

Histopathological Confirmation: All suspected tumors should be confirmed and classified by a qualified pathologist to ensure accurate data interpretation.

Conclusion

N,N'-dimethylnitrosourea is a potent, direct-acting carcinogen that serves as a valuable tool in experimental oncology. Its ability to induce a range of tumors, particularly gliomas, in a reproducible manner makes it a cornerstone for studying carcinogenesis and for the preclinical evaluation of novel therapeutic strategies. A thorough understanding of its mechanism of action, carcinogenic profile, and the appropriate experimental protocols is essential for researchers utilizing this model system.

References

- Kim, N.-W., Seo, S.-M., Yoo, E.-S., Kang, A.-R., Lee, J.-H., Lee, J.-H., et al. (2023). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. PLOS ONE, 18(1), e0280214.

-

Ohgaki, H., & Kleihues, P. (2025). Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials. Request PDF. Retrieved January 25, 2026, from [Link]

-

N-Nitroso-N-methylurea – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

-

National Toxicology Program. (n.d.). Nitrosourea Chemotherapeutic Agents. In 15th Report on Carcinogens. National Institutes of Health. Retrieved January 25, 2026, from [Link]

- Thompson, H. J., & Meeker, L. D. (1983). Lifetime dose-response relationships for mammary tumor induction by a single administration of N-methyl-N-nitrosourea. Cancer Research, 43(12 Pt 1), 5617–5621.

- Per-Larsen, J., Giercksky, K. E., & Jenssen, D. (1996). Glial tumors in the MNU rat model: induction of pure and mixed gliomas that do not require typical missense mutations of p53. Carcinogenesis, 17(12), 2655–2659.

- Ohgaki, H., & Kleihues, P. (2009). Review: Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials. In Vivo, 23(3), 323–334.

- Swann, P. F., & Magee, P. N. (1968). Nitrosamine-induced carcinogenesis. The alklylation of nucleic acids of the rat by N-methyl-N-nitrosourea, dimethylnitrosamine, dimethyl sulphate and methyl methanesulphonate. The Biochemical Journal, 110(1), 39–47.

- Jinnai, H. (1978). Studies on N, N'-dimethylnitrosourea-induced brain tumors in rats--especially, on microtumors. Acta Medica Okayama, 32(2), 119–137.

- Thompson, H. J., & Adlakha, H. (1991). Dose-responsive induction of mammary gland carcinomas by the intraperitoneal injection of 1-methyl-1-nitrosourea. Cancer Research, 51(13), 3443–3445.

- Parkin, D. M. (1986). Reactive intermediates from nitrosamines.

- Tchoghandjian, A., & Figarella-Branger, D. (2017). Genetically engineered rat gliomas: PDGF-driven tumor initiation and progression in tv-a transgenic rats recreate key features of human brain cancer. PLOS ONE, 12(3), e0174557.

- Gao, D., Liu, J., Chen, C., Sun, S., Kuang, X., Zheng, W., et al. (2021). Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model.

- Gusterson, B. A., & Williams, J. C. (1981). N-nitrosomethylurea-induced Rat Mammary Tumours as Models of Human Breast Cancer. Journal of the Royal Society of Medicine, 74(1), 56–59.

-

Effect of Food on Causation and Prevention of Gastric Cancer. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Morton, D., Bailey, K. L., Stout, C. L., Weaver, R. J., White, K. A., Lorenzen, M. J., et al. (2025). N-Methyl-N-Nitrosourea (MNU): A Positive Control Chemical for p53+/- Mouse Carcinogenicity Studies.

- Bou-Gharios, G., & Hughes, T. R. (2004). Magnetic Resonance Imaging of Ethyl-Nitrosourea-Induced Rat Gliomas: A Model for Experimental Therapeutics of Low-Grade Gliomas. Neoplasia, 6(5), 488–496.

- cohort of concern. (2022). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 19(19), 12188.

-

Chemically induced carcinogenesis: A comparison of 1-methyl-1-nitrosourea, 7,12-dimethylbenzanthracene, diethylnitroso-amine an. (n.d.). SAV. Retrieved January 25, 2026, from [Link]

- Walia, R., & Suri, V. (2022). Considering the Experimental Use of Temozolomide in Glioblastoma Research. International Journal of Molecular Sciences, 23(15), 8414.

- Hard, G. C. (1985). Induction of kidney tumours by a single dose of dimethylnitrosamine: dose response and influence of diet and benzo(a)pyrene pretreatment.

- Augusto, O., & Faljoni-Alario, A. (1988). Chemical Oxidation and Metabolism of N-methyl-N-formylhydrazine. Evidence for Diazenium and Radical Intermediates. Journal of Organic Chemistry, 53(23), 5522–5527.

Sources

- 1. Effect of N-Methyl-N-Nitrosourea on Helicobacter-induced Gastric Carcinogenesis in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive nitrogen intermediates and antimicrobial activity: role of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interplay Between Reactive Oxygen/Reactive Nitrogen Species and Metabolism in Vascular Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice | PLOS One [journals.plos.org]

- 7. sav.sk [sav.sk]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. N-nitrosomethylurea-induced rat mammary tumours as models of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical oxidation and metabolism of N-methyl-N-formylhydrazine. Evidence for diazenium and radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrosamine-induced carcinogenesis. The alklylation of nucleic acids of the rat by N-methyl-N-nitrosourea, dimethylnitrosamine, dimethyl sulphate and methyl methanesulphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on N, N'-dimethylnitrosourea-induced brain tumors in rats--especially, on microtumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lifetime dose-response relationships for mammary tumor induction by a single administration of N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dose-responsive induction of mammary gland carcinomas by the intraperitoneal injection of 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of 1,3-Dimethyl-3-nitrosourea

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 1,3-Dimethyl-3-nitrosourea (DMNU)

1,3-Dimethyl-3-nitrosourea (DMNU), also known as N,N'-dimethylnitrosourea, is a potent member of the nitrosourea class of compounds. Structurally, it is a simple yet powerful alkylating agent that has been extensively used in experimental cancer research as a model carcinogen.[1] Nitrosoureas are recognized as a "cohort-of-concern" by international regulatory bodies due to their high mutagenic and carcinogenic potential.[2] DMNU serves as a classic example of this class, exerting its biological effects primarily through the covalent modification of cellular macromolecules, most critically, DNA.[3] This guide provides a detailed examination of the mechanisms underlying DMNU's genotoxicity and mutagenicity, outlines authoritative protocols for its assessment, and discusses the cellular responses to the damage it inflicts.

Section 1: Mechanistic Pillars of DMNU-Induced Genotoxicity

The genotoxic effects of DMNU are not direct but are contingent upon its metabolic activation into a reactive intermediate. This process initiates a cascade of events leading to DNA damage, mutation, and potentially, carcinogenesis.

Metabolic Activation to a Reactive Alkylating Species

In vivo, DMNU requires metabolic activation, a process often mediated by cytochrome P450 (CYP) enzymes in the liver, to exert its genotoxic effects.[3][4] This bioactivation involves enzymatic hydroxylation at the α-carbon, leading to an unstable intermediate that spontaneously decomposes. The decomposition releases a highly reactive methyldiazonium ion (CH₃N₂⁺) . This electrophilic species is the ultimate methylating agent responsible for attacking nucleophilic centers in DNA.[5] The requirement for metabolic activation is a critical consideration in experimental design; in vitro assays must incorporate an exogenous metabolic system, such as a liver S9 fraction, to accurately assess DMNU's potential mutagenicity.[2][6]

Caption: Metabolic activation pathway of DMNU to its ultimate reactive form.

The Spectrum of DNA Adduct Formation

Once formed, the methyldiazonium ion rapidly alkylates DNA bases. While several sites on purine and pyrimidine bases can be methylated, the formation of O⁶-methylguanine (O⁶-meG) is considered the most critical pro-mutagenic lesion.[7][8][9]

-

O⁶-methylguanine (O⁶-meG): This adduct is highly miscoding. During DNA replication, it preferentially pairs with thymine instead of cytosine. If not repaired before the next round of replication, this leads to a permanent G:C to A:T transition mutation.[8]

-

N⁷-methylguanine (N⁷-meG): This is typically the most abundant adduct formed by methylating agents. While less directly miscoding than O⁶-meG, its formation can destabilize the glycosidic bond, leading to depurination and the creation of an abasic site, which can be mutagenic if not properly repaired.

-

Other Adducts: Other minor adducts include N3-methyladenine (N3-meA) and O⁴-methylthymine (O⁴-meT), which also contribute to the overall genotoxic burden.[9]

The formation of these adducts disrupts the normal structure and function of DNA, triggering cellular stress responses, mutations, and chromosomal damage.[10]

| DNA Adduct | Typical Abundance | Primary Mutagenic Consequence |

| N⁷-methylguanine (N⁷-meG) | High | Destabilization of glycosidic bond, potential for abasic sites. |

| O⁶-methylguanine (O⁶-meG) | Moderate | Miscoding lesion, leads to G:C → A:T transitions.[8] |

| N3-methyladenine (N3-meA) | Low | Cytotoxic, blocks DNA replication, repaired by BER.[9] |

| O⁴-methylthymine (O⁴-meT) | Low | Miscoding lesion, can lead to A:T → G:C transitions. |

Section 2: Authoritative Protocols for Genotoxicity and Mutagenicity Assessment

A battery of standardized tests is required to fully characterize the genotoxic and mutagenic profile of a compound like DMNU. These assays evaluate different endpoints, from gene mutation to chromosomal damage.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a cornerstone of mutagenicity testing, used to detect a compound's ability to induce gene mutations in bacteria.[11]

Causality and Experimental Choice: This assay is selected for its high throughput and sensitivity in detecting point mutations. Because DMNU is an alkylating agent that primarily causes base-pair substitutions, Salmonella typhimurium strains like TA100 and TA1535, which are designed to detect this type of mutation, are essential.[1][11] Furthermore, since DMNU requires metabolic activation, the inclusion of a liver S9 fraction from a metabolically competent species (e.g., hamster or rat) is non-negotiable for a valid test.[6][12]

Experimental Protocol (Based on OECD Guideline 471):

-

Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98 for frameshifts, TA100 for base-pair substitutions) to late exponential phase.

-

Metabolic Activation: Prepare the S9 mix, which contains liver S9 fraction and necessary cofactors (e.g., NADP, glucose-6-phosphate). Keep on ice.

-

Test Substance Preparation: Prepare a dilution series of DMNU in a suitable solvent (e.g., DMSO).

-

Plate Incorporation Assay:

-

To 2 mL of molten top agar (held at 45°C), add:

-

0.1 mL of the bacterial culture.

-

0.1 mL of the DMNU dilution (or positive/negative controls).

-

0.5 mL of S9 mix (for activated tests) or a buffer (for non-activated tests).

-

-

Vortex gently and pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

-

Scoring: Count the number of revertant colonies on each plate. A positive result is characterized by a significant, dose-dependent increase in the number of revertant colonies compared to the solvent control.

Caption: Workflow for the Ames Plate Incorporation Test.

In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus by measuring the formation of micronuclei in developing erythrocytes.[14][15]

Causality and Experimental Choice: The in vivo micronucleus test is critical because it assesses genotoxic effects in a whole animal, incorporating systemic metabolism, distribution, and excretion.[16] It moves beyond simple gene mutation to evaluate clastogenicity (chromosome breakage) and aneugenicity (chromosome loss), which are key events in carcinogenesis. Bone marrow is the traditional tissue of choice as it is a rapidly proliferating cell population.[14]

Experimental Protocol (Based on OECD Guideline 474):

-

Animal Dosing: Treat animals (typically mice or rats) with at least three dose levels of DMNU, alongside vehicle and positive controls. Dosing is usually performed once or twice, 24 hours apart.

-

Sample Collection: At an appropriate time after the final dose (typically 24 hours), collect bone marrow from the femur.

-

Slide Preparation: Flush the bone marrow cells, create a cell suspension, and prepare smears on microscope slides.

-

Staining: Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature), such as Giemsa or acridine orange.

-

Microscopic Analysis:

-

Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei.

-

Determine the ratio of PCEs to NCEs to assess cytotoxicity (myelosuppression).

-

-

Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control.

The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for directly measuring DNA strand breaks in individual eukaryotic cells.[17]

Causality and Experimental Choice: This assay is chosen for its ability to detect a broad range of DNA damage, including single- and double-strand breaks and alkali-labile sites, which can result from the repair of alkylated bases.[17][18] It provides a direct visualization and quantification of DNA damage before it is converted into a fixed mutation or chromosomal aberration, making it a highly sensitive indicator of genotoxic exposure.

Experimental Protocol (Based on OECD Guideline 489):